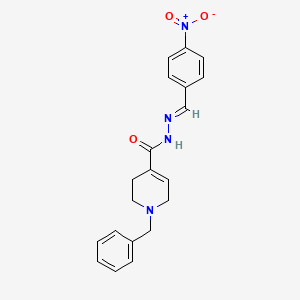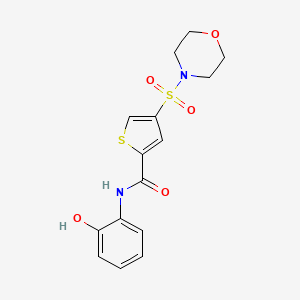![molecular formula C14H24N2O B5523877 1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in a variety of physiological processes, including learning, memory, and pain perception. As a result, CPP has been investigated for its potential use in treating a range of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Therapeutic and Diagnostic Applications in Oncology
- Analogue Development for Positron Emission Tomography (PET) Radiotracers : An analogue, 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), was studied for its potential use in PET radiotracers. Modifications were made to reduce lipophilicity and improve tumor cell entry, with (-)-(S)-9 showing promise due to its moderate activity at the P-gp efflux pump and selectivity towards σ(2) receptors, suggesting potential utility in diagnosing and treating oncological conditions (Abate et al., 2011).
Neurological Research and Treatment
- CCR5 Receptor-Based Mechanisms for HIV Entry Inhibitors : The study of 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) as a potent noncompetitive allosteric antagonist of the CCR5 receptor demonstrates the compound's significant antiviral effects against HIV-1. This research contributes to the understanding of HIV entry mechanisms and the development of effective inhibitors (Watson et al., 2005).
Synthesis and Chemical Analysis
- Synthesis and Structural Study : The reaction between 2-(piperazin-1-yl)ethanol and cyclohexene oxide under microwave irradiation produced 2-(4-(2-hydroxyethyl)piperazin-1-yl)cyclohexanol (L), leading to the new cadmium salt [(H2L)2][Cd2I6][(NO3)2]. This synthesis showcases the compound's utility as a precursor in the preparation of metal salts with potential applications in material science and coordination chemistry (Hakimi et al., 2013).
Propiedades
IUPAC Name |
1-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-15-10-12-16(13-11-15)9-5-8-14(17)6-3-2-4-7-14/h17H,2-4,6-7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUANLCSKLKBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)
![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)
![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)


![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)
![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)
![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)
